molecular formula C5H3BrF3NOS B8503265 1-(2-Bromothiazol-5-yl)-2,2,2-trifluoroethanol

1-(2-Bromothiazol-5-yl)-2,2,2-trifluoroethanol

Cat. No. B8503265
M. Wt: 262.05 g/mol
InChI Key: VXXLMVXGHQIJJV-UHFFFAOYSA-N
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Patent
US07799825B2

Procedure details

A solution (0.52 M) of 2-bromo-5-formylthiazole (1.0 eq.) and CsF (0.2 eq.) in DME was treated with CF3SiMe3 (2.0 eq.) and then stirred for 2 h at RT. The reaction mixture was quenched by adding water and stirred for 15 min. Then, it was diluted with EtOAc and the organic phase was separated. The aqueous phase was extracted twice with EtOAc. The combined organic phase was dried (Na2SO4) and solvents were removed under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with 5-25% EtOAc/petroleum ether to afford the title compound as a yellow solid. 1H NMR (300 MHz, CDCl3, 300K) δ 4.04 (1H, d, J=5.9 Hz), 5.32 (1H, dq, J=5.9 Hz, J=5.9 Hz), 7.59 (1H, s). MS (ES+) C5H3BrF3NOS requires: 261/263, found: 262/264 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([CH:7]=[O:8])=[CH:5][N:6]=1.[F-].[Cs+].[C:11]([Si](C)(C)C)([F:14])([F:13])[F:12]>COCCOC>[Br:1][C:2]1[S:3][C:4]([CH:7]([OH:8])[C:11]([F:14])([F:13])[F:12])=[CH:5][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC(=CN1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by adding water
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
Then, it was diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried (Na2SO4) and solvents
CUSTOM
Type
CUSTOM
Details
were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel eluting with 5-25% EtOAc/petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1SC(=CN1)C(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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